molecular formula C10H16IN B14501651 4-tert-Butyl-1-methylpyridinium iodide CAS No. 64326-91-6

4-tert-Butyl-1-methylpyridinium iodide

Cat. No.: B14501651
CAS No.: 64326-91-6
M. Wt: 277.14 g/mol
InChI Key: YOSRDQLESOTIKT-UHFFFAOYSA-M
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Description

4-tert-Butyl-1-methylpyridinium iodide is a quaternary ammonium salt with the molecular formula C10H16IN. It is known for its unique structure, which includes a pyridinium ring substituted with a tert-butyl group and a methyl group. This compound is often used in various chemical reactions and research applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-1-methylpyridinium iodide can be synthesized through the reaction of 4-tert-butylpyridine with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1-methylpyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include 4-tert-butyl-1-methylpyridinium chloride, bromide, or hydroxide.

    Oxidation: Products include 4-tert-butyl-1-methylpyridinium N-oxide.

    Reduction: The major product is 4-tert-butylpyridine.

Scientific Research Applications

4-tert-Butyl-1-methylpyridinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1-methylpyridinium iodide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, inhibiting their activity or altering their function. The compound’s quaternary ammonium structure allows it to interact with negatively charged sites on biomolecules, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-4-methylpyridinium iodide
  • 4-tert-Butyl-1-methylpyridinium bromide
  • 4-tert-Butyl-1-methylpyridinium chloride

Uniqueness

4-tert-Butyl-1-methylpyridinium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers higher stability and reactivity, making it a valuable reagent in various chemical and biological applications .

Properties

CAS No.

64326-91-6

Molecular Formula

C10H16IN

Molecular Weight

277.14 g/mol

IUPAC Name

4-tert-butyl-1-methylpyridin-1-ium;iodide

InChI

InChI=1S/C10H16N.HI/c1-10(2,3)9-5-7-11(4)8-6-9;/h5-8H,1-4H3;1H/q+1;/p-1

InChI Key

YOSRDQLESOTIKT-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=[N+](C=C1)C.[I-]

Origin of Product

United States

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